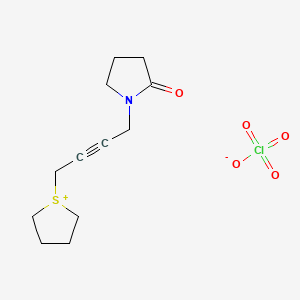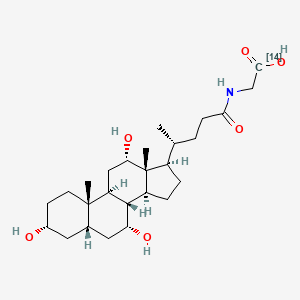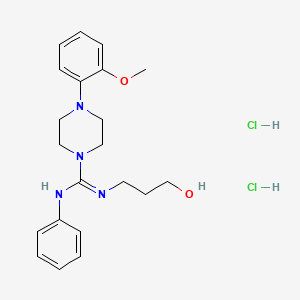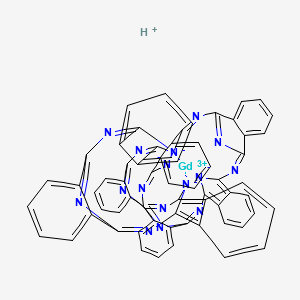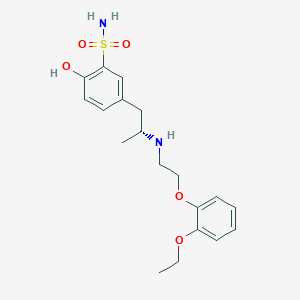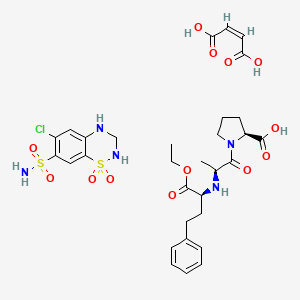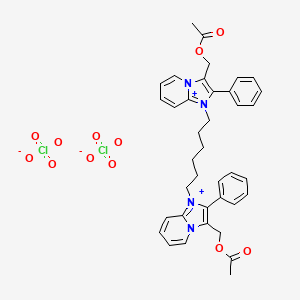![molecular formula C26H32O5 B12757634 (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione CAS No. 110200-30-1](/img/structure/B12757634.png)
(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (1aS,7aR)-1a-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dion ist ein komplexes organisches Molekül mit einer einzigartigen Struktur.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (1aS,7aR)-1a-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dion umfasst typischerweise mehrere Schritte, beginnend mit einfacheren organischen Vorstufen. Die wichtigsten Schritte können umfassen:
Bildung des Naphtho[2,3-b]oxiren-Kerns: Dies kann durch Cyclisierungsreaktionen unter Verwendung geeigneter aromatischer Vorstufen erreicht werden.
Einführung der Hydroxylgruppen: Hydroxylierungsreaktionen unter Verwendung von Reagenzien wie Wasserstoffperoxid oder Osmiumtetroxid.
Anlagerung der Dimethylocta-2,6-dienyl- und Methylbut-2-enyl-Gruppen: Diese können durch Alkylierungsreaktionen unter Verwendung entsprechender Alkylhalogenide unter basischen Bedingungen eingeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des Synthesewegs zur Steigerung der Ausbeute und Reinheit umfassen. Dazu könnten gehören:
Katalytische Prozesse: Verwendung von Katalysatoren zur Verbesserung der Reaktionsgeschwindigkeit.
Reinigungstechniken: Anwendung von Methoden wie Umkristallisation oder Chromatographie zur Isolierung des gewünschten Produkts.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(1aS,7aR)-1a-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dion: unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen können oxidiert werden, um Ketone oder Aldehyde zu bilden.
Reduktion: Der Oxirenring kann reduziert werden, um Diole zu bilden.
Substitution: Die Methyl- und Alkylgruppen können Substitutionsreaktionen mit Nucleophilen eingehen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Nucleophile: Halogenide, Amine.
Hauptprodukte
Oxidationsprodukte: Ketone, Aldehyde.
Reduktionsprodukte: Diole.
Substitutionsprodukte: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
(1aS,7aR)-1a-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dion: hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, wie z. B. antimikrobielle oder Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (1aS,7aR)-1a-[(2E)-3,7-Dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann:
An Enzyme binden: Dadurch wird deren Aktivität gehemmt oder aktiviert.
Mit zellulären Rezeptoren interagieren: Dadurch werden Signaltransduktionswege moduliert.
Die Genexpression beeinflussen: Dadurch wird die Transkription spezifischer Gene beeinflusst.
Wirkmechanismus
The mechanism of action of (1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione involves its interaction with specific molecular targets and pathways. The compound may:
Bind to enzymes: Inhibiting or activating their activity.
Interact with cellular receptors: Modulating signal transduction pathways.
Affect gene expression: Influencing the transcription of specific genes.
Eigenschaften
CAS-Nummer |
110200-30-1 |
|---|---|
Molekularformel |
C26H32O5 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
(1aS,7aR)-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-4,6-dihydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C26H32O5/c1-15(2)8-7-9-17(5)11-13-25-23(29)19-14-20(27)18(6)22(28)21(19)24(30)26(25,31-25)12-10-16(3)4/h8,10-11,14,27-28H,7,9,12-13H2,1-6H3/b17-11+/t25-,26+/m1/s1 |
InChI-Schlüssel |
SPBCICJVKKIBOS-QTDPTHNZSA-N |
Isomerische SMILES |
CC1=C(C=C2C(=C1O)C(=O)[C@]3([C@@](C2=O)(O3)C/C=C(\C)/CCC=C(C)C)CC=C(C)C)O |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3(C(C2=O)(O3)CC=C(C)CCC=C(C)C)CC=C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


